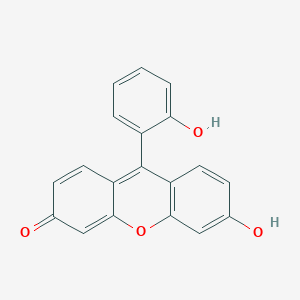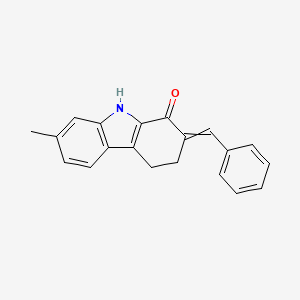
2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound belonging to the carbazole family. Carbazole derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antifungal properties
Vorbereitungsmethoden
The synthesis of 2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of substituted phenylhydrazines with cyclohexanone, followed by oxidation. The Fischer method is commonly used for the initial formation of the tetrahydrocarbazole core . The oxidation step can be performed using various oxidizing agents, such as hypervalent iodine compounds, hydrogen peroxide, or selenium (IV) oxide . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.
Substitution: Various substituents can be introduced into the aromatic ring or the carbazole core using electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, and organic hydroperoxides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-Benzylidene-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other carbazole derivatives, such as:
6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: (DMTCO)
5-methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one: (MDDCO)
These compounds share similar structural features but differ in their substituents, which can lead to variations in their photophysical properties and biological activities . The uniqueness of this compound lies in its specific benzylidene and methyl substituents, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
344930-76-3 |
|---|---|
Molekularformel |
C20H17NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-benzylidene-7-methyl-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C20H17NO/c1-13-7-9-16-17-10-8-15(12-14-5-3-2-4-6-14)20(22)19(17)21-18(16)11-13/h2-7,9,11-12,21H,8,10H2,1H3 |
InChI-Schlüssel |
VHGZNJFGPRPWQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C(=O)C(=CC4=CC=CC=C4)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15-Methyl-1-[(oxan-2-yl)oxy]pentacosan-12-ol](/img/structure/B12581998.png)
![4-(Aminomethyl)-5-[(benzyloxy)methyl]-2-methylpyridin-3-ol](/img/structure/B12582001.png)
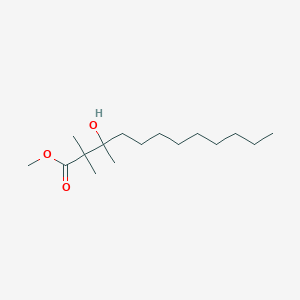
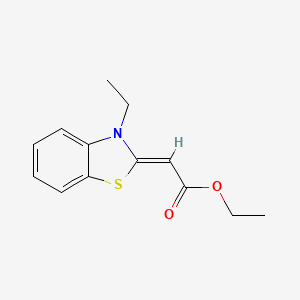
![3-Methyl-4-[4-(propan-2-yl)phenyl]but-1-ene-1-sulfonamide](/img/structure/B12582017.png)
![N~1~-Hexyl-N~1~,N~2~,N~2~-tris[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12582022.png)
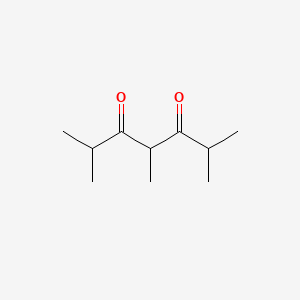
![Butanal, 2,3-dimethyl-2-[(triethylsilyl)oxy]-, (2S)-](/img/structure/B12582034.png)
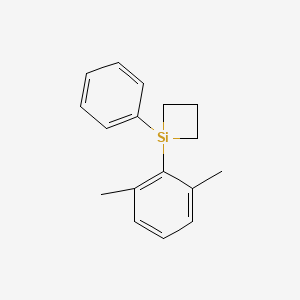

![Acetic acid, [(2,5-dihydro-2-methyl-2-octyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12582065.png)
![(7S,8aR)-7-methyl-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-6-one](/img/structure/B12582095.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B12582101.png)
